molecular formula C19H21NO2 B5720091 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5720091
M. Wt: 295.4 g/mol
InChI Key: UZQXYZOUQPUZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as MNTX, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound is a selective antagonist of the mu-opioid receptor and has been shown to have analgesic properties without the side effects commonly associated with opioid drugs.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential use in the treatment of various medical conditions, including pain, opioid-induced constipation, and pruritus. It has been shown to have analgesic properties without the side effects commonly associated with opioid drugs, such as respiratory depression, sedation, and addiction. 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to be effective in reducing opioid-induced constipation and pruritus, which are common side effects of opioid medications.

Mechanism of Action

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and prevents the activation of downstream signaling pathways, which results in the inhibition of pain signaling. Unlike opioid drugs, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide does not activate the receptor, which reduces the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have analgesic properties in various animal models of pain, including thermal, mechanical, and inflammatory pain. It has also been shown to be effective in reducing opioid-induced constipation and pruritus in clinical trials. 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide does not have any significant effects on respiratory function or cardiovascular function, which reduces the risk of side effects commonly associated with opioid drugs.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for use in lab experiments, including its selectivity for the mu-opioid receptor and its lack of significant side effects. However, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, the cost of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may be prohibitive for some research projects.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including the development of new formulations and delivery methods to improve its efficacy and reduce the frequency of dosing. Additionally, further research is needed to explore the potential use of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of other medical conditions, such as anxiety and depression. The development of new compounds based on the structure of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may also lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, or 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. Its selectivity for the mu-opioid receptor and lack of significant side effects make it a promising alternative to opioid drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide have been discussed in this paper. Further research is needed to fully explore the potential of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of various medical conditions.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 1-tetralone to form 2-(2-methoxyphenyl)-1-tetralone, which is then reacted with 2-bromoacetamide to form the final product. The purity of the compound can be verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h3,5-6,8-9,11-12H,2,4,7,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQXYZOUQPUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.